Prenol-d6

Descripción general

Descripción

Synthesis Analysis

Prenol is produced industrially by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol (3-methyl-3-buten-1-ol) . In metabolic engineering of Escherichia coli, NudB, a native phosphatase, is reported to dephosphorylate isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into isopentenol .

Molecular Structure Analysis

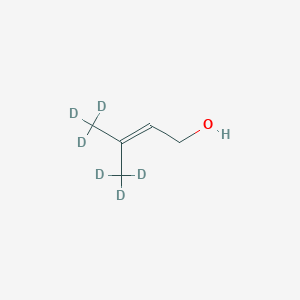

The molecular formula of Prenol-d6 is C5H10O . It is one of the most simple terpenoids . It is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents .

Chemical Reactions Analysis

In the OH-initiated oxidation of prenol and isoprenol, OH addition plays a larger role at higher temperatures . The reaction kinetics of prenol and isoprenol with OH radicals was investigated over the temperature range of 900–1290 K and pressure of 1–5 atm .

Physical And Chemical Properties Analysis

Prenol has a molecular weight of 86.13, a density of 0.848g/mL at 25°C, a melting point of 43.52°C, a boiling point of 140°C, and a vapor pressure of 1.4 mm Hg at 20 °C . It is insoluble in water but soluble in alcohol, ether, and other organic solvents .

Aplicaciones Científicas De Investigación

Pyrolysis and Oxidation Studies

Scientific Field

Chemical Kinetics and Combustion

Application Summary

Prenol (3-methyl-2-butenol) is used in the study of the reactivity of unsaturated alcohols. It is specifically used in the experimental and kinetic modeling study of the pyrolysis and oxidation of unsaturated alcohols .

Methods of Application

Experiments were performed using an isothermal jet-stirred quartz reactor at temperatures ranging from 500 to 1100 K, a pressure of 0.107 MPa, and a residence time of 2 s. The reactant and product concentrations were quantified using gas chromatography .

Results

The study revealed that isoprenol consumption is dominated by a unimolecular reaction to formaldehyde and isobutene. Oxidation and decomposition of the resulting radicals are predicted to form 3-methyl-2-butenal and 2-methyl-1,3-butadiene, which have been detected as important products in the reactor .

Protein Prenylation

Scientific Field

Biochemistry

Application Summary

Prenol is involved in the process of protein prenylation, a universal covalent post-translational modification found in all eukaryotic cells. This process involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid .

Methods of Application

Prenylation typically occurs on the carboxyl terminal of cysteine residues of proteins. The enzymes protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) often catalyze these post-translational modifications .

Results

Prenylation plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids. Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .

Longevity-Promoting Property and Neuromodulatory Effects

Scientific Field

Neurobiology

Application Summary

Prenol (3,3-dimethylallyl alcohol), one of the simplest forms of terpenoid and a constituent of fruit aroma, is studied for its longevity-promoting property and neuromodulatory effects .

Methods of Application

The study was conducted using the animal model Caenorhabditis elegans .

Results

The results of this study are not explicitly mentioned in the source .

Protein Prenylation and Their Applications

Application Summary

Prenylation is a universal covalent post-translational modification found in all eukaryotic cells, comprising attachment of either a farnesyl or a geranylgeranyl isoprenoid .

Results

Synthesis and Biological Activity of Prenylated Phenols

Scientific Field

Organic Chemistry

Application Summary

Prenol is used in the synthesis of prenylphenols and benzopyrans, which are known for their high biological activity .

Methods of Application

Alkylation is one of the main methods for preparing prenylphenols and can follow several pathways depending on the alkylating agents and catalysts .

Results

The synthesized compounds were assessed for their antiradical, membrane-protective, and antioxidant activity. 2,2-Dimethyl-7-isobornylchroman-6-ol was found to have higher activity than 2,6-di-tert-butyl-4-methylphenol (ionol or BHT) .

Reactivity of Unsaturated Alcohols

Scientific Field

Chemical Kinetics

Application Summary

Prenol is used in the study of the reactivity of unsaturated alcohols .

Methods of Application

Experiments were performed at three equivalence ratios, i.e. φ = 0.5, φ = 1.0 and φ = ∞ (pyrolysis) .

Results

Prenylation Reactions of Aromatic Compounds

Application Summary

Prenylation reactions are applied on azoles, anilines, thioles, indole, α-carbonyl bromides, and aryl bromide . These reactions are important for the discovery of lead molecules .

Methods of Application

The prenylation reactions of aromatic compounds such as indole, ketones, and aldehydes may result in lead molecules discovery .

Synthesis of Prenylphenols and Benzopyrans

Methods of Application

Alkylation of resorcinol and pyrocatechol by prenol occurs in the presence of catalytic and equimolar amounts of organoaluminum catalysts .

Results

The antiradical, membrane-protective, and antioxidant activity of the synthesized compounds were assessed using various models .

Entomopathogenic Nematodes (EPNs) Behavior Study

Scientific Field

Behavioral Ecology

Application Summary

Prenol is used in the study of the behavior of entomopathogenic nematodes (EPNs), lethal parasites of insects that have become valuable in biological control .

Methods of Application

The study was conducted using pluronic gel as a medium to assess EPN host seeking in the lab .

Results

The infective juveniles (IJs) of these species were repelled by prenol in pluronic gel .

Safety And Hazards

Prenol-d6 is classified as dangerous according to Directive 1999/45/EC and its amendments . It is harmful by inhalation and in contact with skin, and it may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Prenol-d6 holds immense potential in scientific research. It is also identified as an interesting and unusual oxygenated biofuel blendstock for use in spark ignition engines primarily because it exhibits a novel “octane hyperboosting” effect when blended with gasoline mixtures . Provided that prenol can be produced in large scale from bioresources, this work would enable the sustainable production of isoprene, in good yield, and with very high selectivity .

Propiedades

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prenol-d6 | |

CAS RN |

53439-16-0 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)